molecular formula C7H3BrF4O B1287056 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene CAS No. 886496-45-3

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1287056
CAS No.: 886496-45-3
M. Wt: 259 g/mol
InChI Key: HGJNLJQEHOVQBB-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aryne Route to Naphthalenes

One of the notable applications of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is in the aryne chemistry where it serves as a precursor for the synthesis of naphthalenes. Through a reaction with lithium diisopropylamide (LDA) and subsequent trapping and isomerization processes, this compound facilitates the formation of various phenyllithium intermediates. These intermediates can be further processed to produce 1- and 2-(trifluoromethoxy)naphthalenes, among other derivatives, demonstrating the compound's utility in complex organic synthesis pathways (Schlosser & Castagnetti, 2001).

Versatile Intermediates for Organofluorine Compounds

The versatility of this compound is further highlighted by its role in the generation of various (trifluoromethoxy)phenyllithiums, which act as key intermediates in synthesizing a wide range of new organofluorine compounds. This process involves the treatment of (trifluoromethoxy)benzene with sec-butyllithium and electrophilic reagents, leading to ortho-substituted derivatives in high yields. Such derivatives have applications in developing materials with unique properties, including increased lipophilicity and electron-withdrawing capabilities (Castagnetti & Schlosser, 2001).

Conformational Studies

In addition to synthetic applications, this compound has been studied for its structural and conformational properties. Research conducted through gas electron diffraction and quantum chemical calculations has provided insights into the geometric structure and conformational preferences of 4-fluoro(trifluoromethoxy)benzene, contributing to a deeper understanding of its physical and chemical behavior in different states (Shishkov et al., 2004).

Nucleophilic Trifluoromethoxylation

Another significant application involves the nucleophilic trifluoromethoxylation of aliphatic substrates, where this compound is used in generating trifluoromethoxide anions for substituting activated bromides. This method represents a novel approach to form aliphatic trifluoromethyl ethers, showcasing the compound's utility in introducing trifluoromethoxy groups to various molecular frameworks (Marrec et al., 2010).

Safety and Hazards

The compound is flammable and poses a moderate fire hazard when exposed to heat or flame . The vapour may travel a considerable distance to the source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . On combustion, it may emit toxic or irritating fumes . The compound is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNLJQEHOVQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590687
Record name 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-45-3
Record name 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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